![molecular formula C13H9FN2O4 B12453543 4-[(E)-[(2-fluoro-5-nitrophenyl)imino]methyl]benzene-1,3-diol](/img/structure/B12453543.png)
4-[(E)-[(2-fluoro-5-nitrophenyl)imino]methyl]benzene-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(E)-[(2-fluoro-5-nitrophenyl)imino]methyl]benzene-1,3-diol is an organic compound characterized by the presence of a fluorine atom, a nitro group, and a benzene ring with hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[(2-fluoro-5-nitrophenyl)imino]methyl]benzene-1,3-diol typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluoro-5-nitroaniline and 3,5-dihydroxybenzaldehyde.
Condensation Reaction: The two starting materials undergo a condensation reaction in the presence of an acid catalyst, such as hydrochloric acid, to form the imine linkage.
Purification: The resulting product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the process may include additional steps for purification and quality control.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(E)-[(2-fluoro-5-nitrophenyl)imino]methyl]benzene-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid can be employed.
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate can be used in polar aprotic solvents.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of 4-[(E)-[(2-fluoro-5-aminophenyl)imino]methyl]benzene-1,3-diol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-[(E)-[(2-fluoro-5-nitrophenyl)imino]methyl]benzene-1,3-diol has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Wirkmechanismus
The mechanism of action of 4-[(E)-[(2-fluoro-5-nitrophenyl)imino]methyl]benzene-1,3-diol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(E)-[(2-chloro-5-nitrophenyl)imino]methyl]benzene-1,3-diol
- 4-[(E)-[(2-bromo-5-nitrophenyl)imino]methyl]benzene-1,3-diol
- 4-[(E)-[(2-iodo-5-nitrophenyl)imino]methyl]benzene-1,3-diol
Uniqueness
4-[(E)-[(2-fluoro-5-nitrophenyl)imino]methyl]benzene-1,3-diol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets compared to its chloro, bromo, and iodo analogs.
Eigenschaften
Molekularformel |
C13H9FN2O4 |
|---|---|
Molekulargewicht |
276.22 g/mol |
IUPAC-Name |
4-[(2-fluoro-5-nitrophenyl)iminomethyl]benzene-1,3-diol |
InChI |
InChI=1S/C13H9FN2O4/c14-11-4-2-9(16(19)20)5-12(11)15-7-8-1-3-10(17)6-13(8)18/h1-7,17-18H |
InChI-Schlüssel |
PZEMTBCLMOJVPY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])N=CC2=C(C=C(C=C2)O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[2-(Furan-2-ylcarbonyl)hydrazinyl]carbonyl}phenyl acetate](/img/structure/B12453463.png)

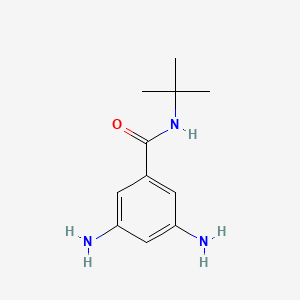
![N-[4-(4-Benzoyl-1-piperazinyl)phenyl]-3-(4-chlorophenyl)-2-propenamide](/img/structure/B12453495.png)
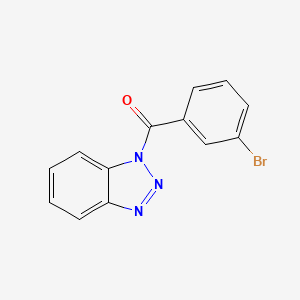
![Ethyl 2-[(E)-2-(2,4-dichlorothiazol-5-yl)vinyl]-6-methoxy-benzoate](/img/structure/B12453506.png)
![3,4-dibromo-6-ethoxy-2-{(E)-[(2-hydroxy-3,5-dimethylphenyl)imino]methyl}phenol](/img/structure/B12453512.png)
![2-phenoxy-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}acetamide](/img/structure/B12453516.png)
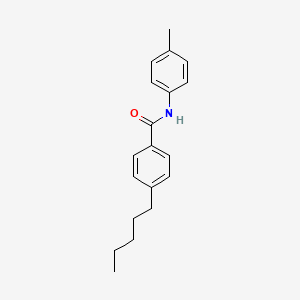
![5-Benzyl-2-{[(4-fluorophenyl)carbamothioyl]amino}-4-methylthiophene-3-carboxamide](/img/structure/B12453519.png)
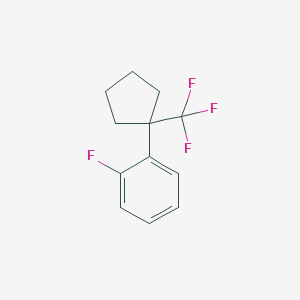
![3,5-bis[[2-(2-methylphenoxy)acetyl]amino]benzoic Acid](/img/structure/B12453527.png)
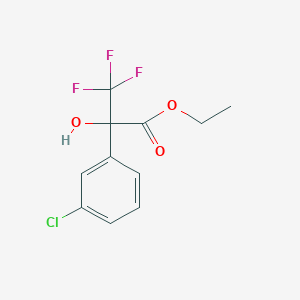
![(1R,2S)-2-({2-[(3-bromo-4-methoxyphenyl)carbonyl]hydrazinyl}carbonyl)cyclohexanecarboxylic acid](/img/structure/B12453542.png)
